

# 2-Bromoacetophenone: A Versatile Precursor for the Synthesis of Pharmaceutical Intermediates

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## Compound of Interest

Compound Name: **2-Bromoacetophenone**

Cat. No.: **B140003**

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Bromoacetophenone**, also known as phenacyl bromide, is a highly versatile reagent in organic synthesis, primarily owing to the electrophilic nature of the carbon atom adjacent to the bromine and the carbonyl group. This reactivity makes it an invaluable building block for the construction of a wide array of heterocyclic compounds that form the core of many pharmaceutical agents. Its ability to readily undergo nucleophilic substitution reactions is fundamental to its utility.<sup>[1][2]</sup> This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from **2-bromoacetophenone**, including thiazoles, chalcones, triazoles, and pyridines. These intermediates are precursors to drugs with a broad spectrum of therapeutic applications, including antifungal, anti-cancer, anti-inflammatory, and antibacterial properties.<sup>[3][4][5]</sup>

## Physicochemical Properties of 2-Bromoacetophenone

A summary of the key physical and chemical properties of **2-bromoacetophenone** is provided in Table 1.

Property	Value
CAS Number	70-11-1
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrO
Molecular Weight	199.05 g/mol
Appearance	White to light yellow crystalline solid
Melting Point	48-51 °C
Boiling Point	135 °C at 18 mmHg
Purity	≥98%

## Synthesis of Pharmaceutical Intermediates Thiazole Derivatives via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a classic and highly efficient method for the preparation of thiazole rings. The reaction involves the condensation of an  $\alpha$ -haloketone, such as **2-bromoacetophenone**, with a thioamide, like thiourea.<sup>[1][2]</sup> The resulting 2-aminothiazole scaffold is a common motif in a variety of pharmaceuticals.

### Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol details the synthesis of 2-amino-4-phenylthiazole from **2-bromoacetophenone** and thiourea.

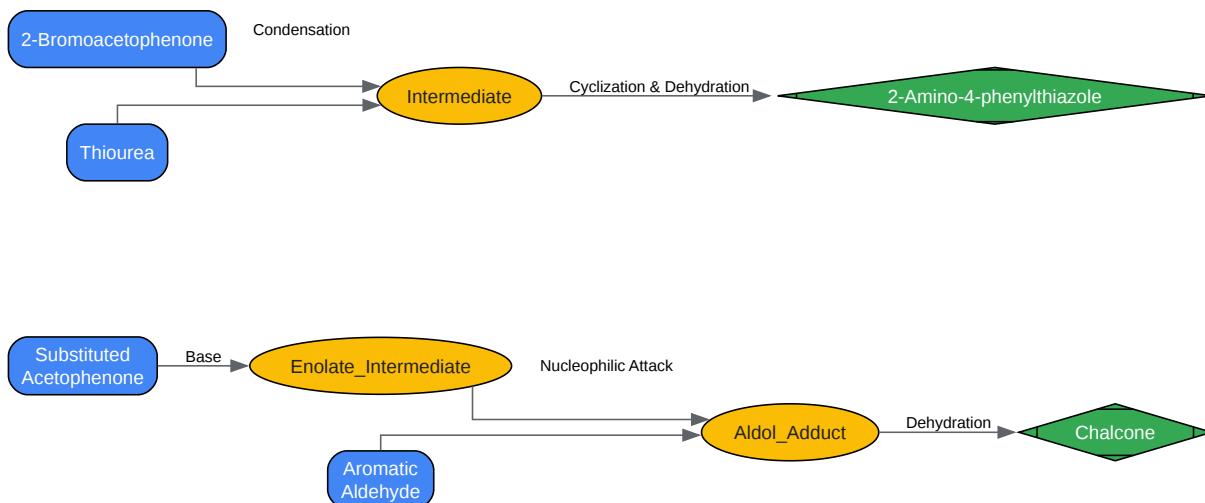
- Materials:
  - 2-Bromoacetophenone** (5.0 mmol, 1.0 g)
  - Thiourea (7.5 mmol, 0.57 g)
  - Methanol (5 mL)
  - 5% Sodium carbonate solution (20 mL)
  - Water

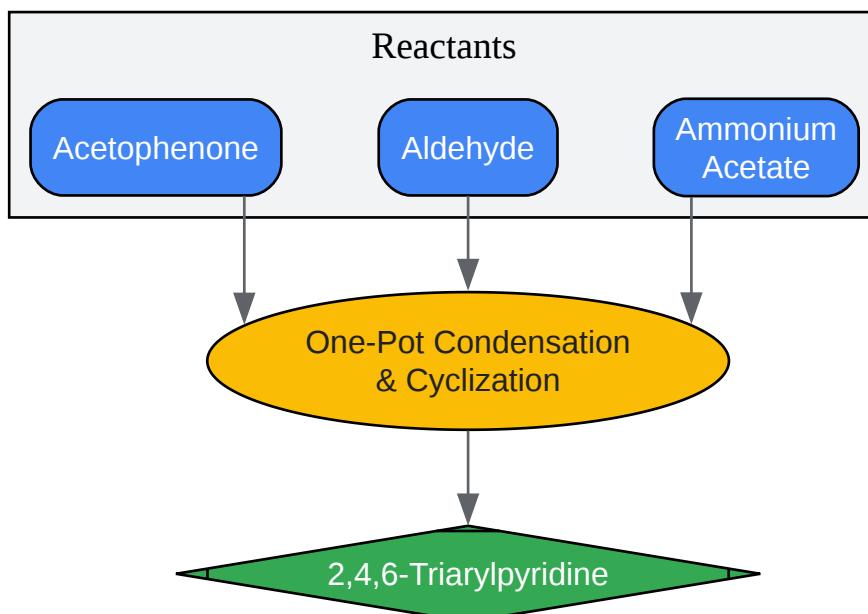
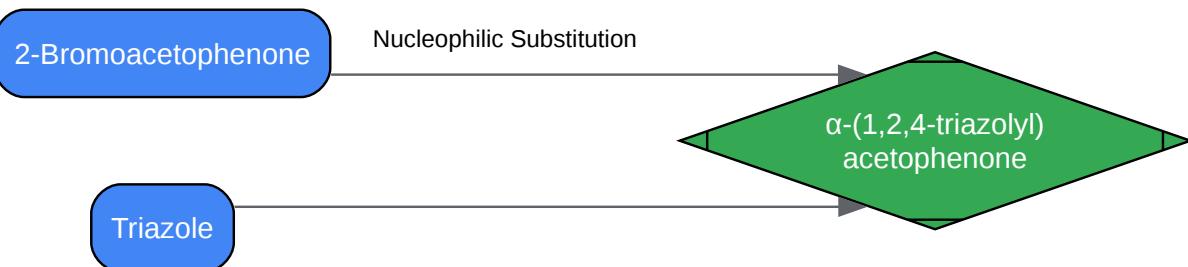
- 20 mL scintillation vial
- Stir bar
- Hot plate
- 100 mL beaker
- Büchner funnel and side-arm flask
- Procedure:
  - Combine **2-bromoacetophenone** and thiourea in a 20 mL scintillation vial.
  - Add methanol and a stir bar to the vial.
  - Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
  - Remove the vial from the heat and allow the solution to cool to room temperature.
  - Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
  - Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
  - Wash the filter cake with water.
  - Allow the solid to air dry on a watch glass.
- Expected Yield: 99%[\[1\]](#)

Quantitative Data for Hantzsch Thiazole Synthesis

Reactants	Catalyst/Solvent	Temperature (°C)	Time	Yield (%)
2-Bromoacetophenone, Thiourea	Methanol	100	30 min	99
Substituted 2-bromoacetophenones, Thiourea	Ethanol	78	1-2 h	85-95

Note: Yields can vary depending on the specific substrates and reaction conditions.





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